(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
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Overview
Description
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound features an azidomethyl group, a phenylethyl group, and an oxazolidinone ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.
Addition of the Phenylethyl Group: The phenylethyl group can be introduced through various methods, including alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azidomethyl group can be reduced to form amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro or nitrile compounds, while reduction can yield amines.
Scientific Research Applications
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving azide-alkyne cycloaddition reactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The azidomethyl group can participate in bioorthogonal reactions, such as the Staudinger ligation or azide-alkyne cycloaddition, allowing it to label or modify biomolecules selectively. The phenylethyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-(Hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- (5R)-5-(Chloromethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
- (5R)-5-(Bromomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Uniqueness
(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is unique due to the presence of the azidomethyl group, which allows it to participate in bioorthogonal reactions. This makes it particularly useful in applications requiring selective labeling or modification of biomolecules.
Properties
CAS No. |
917824-14-7 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
(5R)-5-(azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14N4O2/c1-9(10-5-3-2-4-6-10)16-8-11(7-14-15-13)18-12(16)17/h2-6,9,11H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
KTZYDJZKTCZMTR-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CN=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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